Chloro(subphthalocyaninato)boron

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

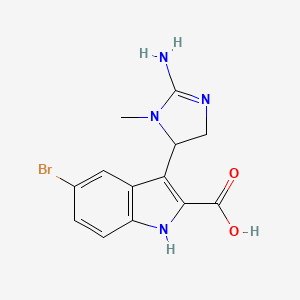

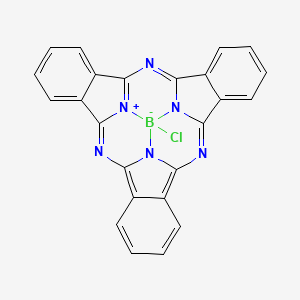

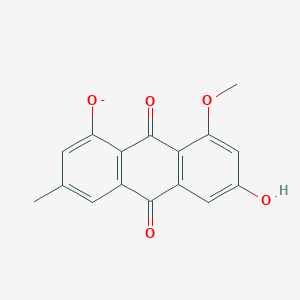

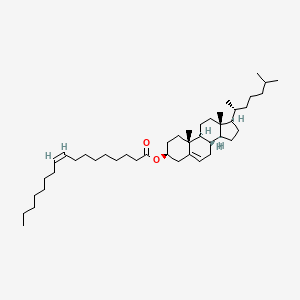

Chloro(subphthalocyaninato)boron is a member of subphthalocyanines.

Aplicaciones Científicas De Investigación

1. Film Growth and Organic Electronics

Chloro(subphthalocyaninato)boron (SubPc) and its derivatives show unique film growth properties and have potential applications in organic electronics. The film growth by physical vapor deposition (PVD) on various insulating substrates reveals that these materials have decreased intermolecular interaction due to their cone-shaped macrocyclic system, leading to a blend of properties between crystalline molecular layers and organic glasses. This feature is beneficial in overcoming issues like grain boundaries in thin films for applications in organic field-effect transistors (OFETs). The perfluorinated derivatives indicate clear n-type characteristics, making these materials suitable for use in OFET devices (Mattheus et al., 2004).

Additionally, the surface structure, morphology, and growth behavior of SubPc thin films are distinct from other phthalocyanines, displaying elongated and branched clusters at the initial stage of film growth. This characteristic influences the electronic absorption spectroscopy and height difference correlation function (HDCF) analysis, which is essential for optoelectronic applications (Ryu et al., 2010).

2. Interface Aggregation and Molecular Structure

Novel chloro-subphthalocyaninatoboron derivatives with thioether substituents have been synthesized, showcasing interesting interfacial adsorption and aggregation properties. These derivatives form characteristically oriented structures and aggregates at the toluene-water interface when combined with palladium, suggesting potential applications in interface-sensitive technologies (Adachi et al., 2005).

Moreover, a series of compounds ranging from chloro(subphthalocyaninato)boron(III) to chloro(subnaphthalocyaninato)boron(III) have been synthesized and characterized. These compounds exhibit interesting spectral features, including strong absorption bands in the visible region, which might be applicable in optical technologies (Zyskowski & Kennedy, 2000).

3. Organic Electronics and Material Properties

Boron subphthalocyanines (BsubPcs) have emerged as high-performing materials in organic electronics, particularly in organic light emitting diodes (OLEDs) and organic photovoltaics (OPVs). The review of material properties and the impact of molecular design on the performance of BsubPcs highlight their potential as functional materials in these domains (Morse & Bender, 2012).

4. Ultrathin Film Growth on Gold Surfaces

The growth of ultrathin chloro(subphthalocyaninato)boron films on Au(111) single crystals has been meticulously studied, revealing that highly ordered growth is observable for a coverage of at least 1 monolayer. The detailed analysis of the film growth and the molecular layer composition presents valuable insights for potential applications in precision coating technologies and molecular electronics (Mannsfeld et al., 2003).

Propiedades

Nombre del producto |

Chloro(subphthalocyaninato)boron |

|---|---|

Fórmula molecular |

C24H12BClN6 |

Peso molecular |

430.7 g/mol |

Nombre IUPAC |

1-chloro-11,20,29,30,31-pentaza-2-azonia-1-boranuidanonacyclo[17.10.1.13,28.02,10.04,9.012,30.013,18.021,29.022,27]hentriaconta-2(10),3(31),4,6,8,11,13,15,17,19,21,23,25,27-tetradecaene |

InChI |

InChI=1S/C24H12BClN6/c26-25-30-19-13-7-1-2-8-14(13)20(30)28-22-17-11-5-6-12-18(17)24(32(22)25)29-23-16-10-4-3-9-15(16)21(27-19)31(23)25/h1-12H |

Clave InChI |

VMCAOQCUJYBTFG-UHFFFAOYSA-N |

SMILES |

[B-]12(N3C4=C5C=CC=CC5=C3N=C6[N+]1=C(C7=CC=CC=C76)N=C8N2C(=N4)C9=CC=CC=C98)Cl |

SMILES canónico |

[B-]12(N3C4=C5C=CC=CC5=C3N=C6[N+]1=C(C7=CC=CC=C76)N=C8N2C(=N4)C9=CC=CC=C98)Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B1261562.png)

![1-[(2,3-dimethyl-4-imidazolyl)methyl]-N-[4-(2-furanyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1261567.png)

![(1R)-1-[(3aR,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride](/img/structure/B1261570.png)

![(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1261572.png)